7-Tridecanone
Overview
Description
Synthesis Analysis
The synthesis of 7-Tridecanone and related compounds involves various chemical reactions, highlighting the flexibility and adaptability of this molecule in synthetic chemistry. For example, the Williamson reaction has been employed to produce pure polyethylene glycol ethers based on 7-Tridecanone, showcasing its utility in creating surface-active agents with specific physical properties (Hartmann & West, 1965).
Molecular Structure Analysis
The crystal structure of tridecanoic acid, a closely related compound, provides insights into the spatial arrangement of atoms and the molecular geometry of similar ketones. This structure has been determined to be triclinic, with specific dimensions and angles defining the molecular conformation (Goto & Asada, 1980).
Chemical Reactions and Properties
7-Tridecanone undergoes various chemical reactions, including ring-opening polymerization, indicating its reactivity and potential for creating polymeric materials with desirable characteristics. For instance, the polymerization of 7-tetradecene oxide results in the formation of 7-tetradecanone, demonstrating the ketone's role in producing linear polyethers and cyclic dimers (Clericuzio et al., 1999).
Physical Properties Analysis
The physical properties of 7-Tridecanone, such as melting and boiling points, solubility, and thermal stability, are crucial for its application in various fields. These properties are influenced by the molecular structure and contribute to the compound's utility in chemical synthesis and material science.
Chemical Properties Analysis
The chemical properties of 7-Tridecanone, including its reactivity with other compounds, ability to undergo various organic reactions, and its role as an intermediate in synthetic pathways, are of significant interest. Its behavior in reactions, such as cyclizations and polymerizations, underscores its versatility and potential for the development of novel materials and chemicals.
Scientific Research Applications
Organic Synthesis
7-Tridecanone can be used to convert epoxides into ketones through acetal-induced cleavage of carbon-carbon bonds (Horiuchi, Taniguchi, Oshima, & Utimoto, 1994). It has also been synthesized and applied in the synthesis of certain pheromones such as (R)-10-methyl-2-tridecanone (Lamers, Rusu, Wijnberg, & Groot, 2003).
Medical Research
It exhibits curative activity against L-1210 and P388 leukemia, potentially acting as a prodrug modification of the acyclic triazene 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-car (Stevens et al., 1984).
Surface Property Studies
The synthesized 7-tridecyl polyethylene glycol monoethers are significant for comparative studies of surface properties (Hartmann & West, 1965).
Antibiosis and Pest Control
2α-Tridecanone, a plant antibiosis compound, can induce enhanced tolerance to insecticides in tomato insect pests (Kennedy, 1984). Additionally, 2-Tridecanone formulations have shown efficacy against red imported fire ants (Chen, 2016).
Insect Repellent Research
2-Tridecanone has comparable efficacy to DEET as a mosquito repellent (Innocent, Gikonyo, & Nkunya, 2008).
Safety And Hazards
properties
IUPAC Name |
tridecan-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIAPOFMBCCSPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022034 | |
Record name | 7-Tridecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tridecanone | |
CAS RN |
462-18-0 | |
Record name | Hexyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Tridecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Tridecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Tridecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridecan-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-TRIDECANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0RDD0T8DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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